2-(But-3-en-1-yl)cyclopentan-1-ol
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Overview
Description
2-(But-3-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound is characterized by a cyclopentane ring substituted with a butenyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: But-3-en-1-yl bromide is reacted with magnesium in anhydrous ether to form but-3-en-1-ylmagnesium bromide.
Addition to Cyclopentanone: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
This includes the use of large-scale reactors for the Grignard reaction and subsequent purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-(But-3-en-1-yl)cyclopentanone.
Reduction: Formation of 2-(But-3-en-1-yl)cyclopentane.
Substitution: Formation of 2-(But-3-en-1-yl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(But-3-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)cyclopentan-1-ol depends on its specific applicationThese interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the butenyl group.
2-Cyclopenten-1-ol: Contains a double bond within the cyclopentane ring.
2-(But-3-en-1-yl)cyclopentanone: Oxidized form of 2-(But-3-en-1-yl)cyclopentan-1-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a butenyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-but-3-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2 |
InChI Key |
JGWISPYQYHUNPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCC1O |
Origin of Product |
United States |
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